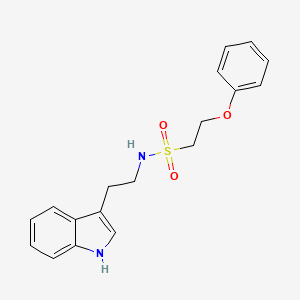
N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between indole derivatives and other organic compounds . For instance, a compound with a similar structure was synthesized through the reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic methods, including 1H and 13C-NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Indole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Activities
Compounds with indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that “N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” could potentially be used in the treatment of conditions that involve inflammation and pain.
Treatment of Cancer Cells
Indole derivatives have been applied in the treatment of cancer cells . Therefore, it’s possible that “N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” could be used in cancer research or treatment.
Treatment of Microbial Infections
Indole derivatives have also been used in the treatment of microbial infections . This suggests a potential application of “N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” in antimicrobial therapies.
Neuromodulation and Neurotransmission
2-(1H-Indol-3-yl)ethanamine, a component of “N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide”, is found in trace amounts in the mammalian brain and possibly acts as a neuromodulator or neurotransmitter . This suggests potential applications in neuroscience and neurology.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various types of disorders in the human body . This suggests that “N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” could potentially be used in the treatment of a wide range of health conditions.
Synthesis of Hybrid Molecules
The compound has been used in the synthesis of hybrid molecules that combine the properties of different compounds . This suggests potential applications in pharmaceutical research and development.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-24(22,13-12-23-16-6-2-1-3-7-16)20-11-10-15-14-19-18-9-5-4-8-17(15)18/h1-9,14,19-20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWTMICGWWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

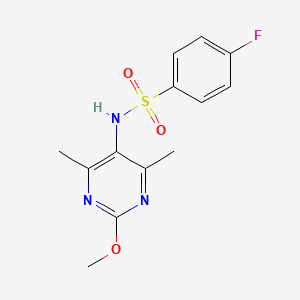
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)
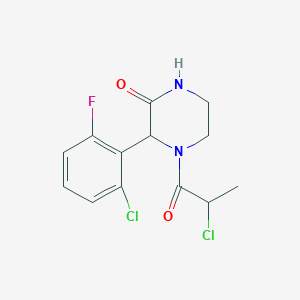
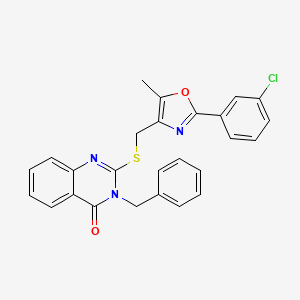
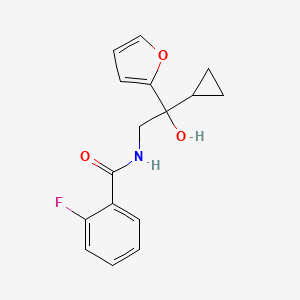

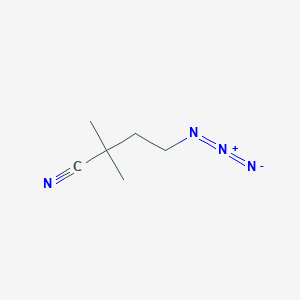
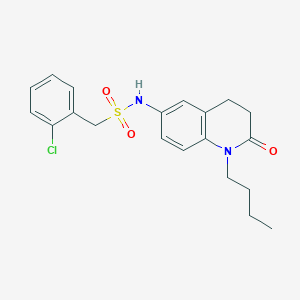
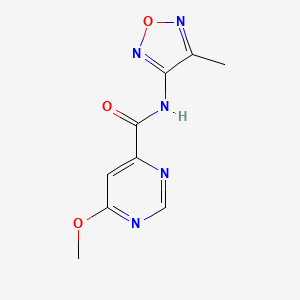
![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)
![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)
